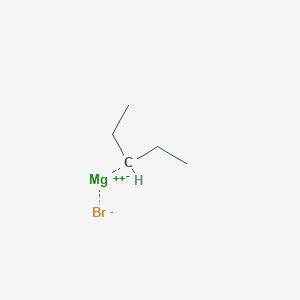

3-Pentylmagnesium bromide

Description

Historical Context and Significance of Grignard Reagents

The discovery of Grignard reagents by the French chemist François Auguste Victor Grignard in 1900 was a landmark achievement in organic chemistry. acs.orgnumberanalytics.comsciencenotes.org This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a relatively simple and effective method for creating carbon-carbon bonds, a process that was previously a significant challenge for chemists. numberanalytics.comwikipedia.orgebsco.com The introduction of these reagents expanded the toolkit available to synthetic chemists, enabling the construction of a vast array of complex organic molecules, including pharmaceuticals, fragrances, and polymers. numberanalytics.comsciencenotes.org Building on earlier work with organozinc compounds, Grignard's development of organomagnesium halides offered a more user-friendly and reactive alternative for synthesis. thieme.de

Fundamental Principles of Organomagnesium Chemistry

Grignard reagents are a subclass of organomagnesium compounds with the general formula R-Mg-X, where 'R' is an organic group (alkyl or aryl) and 'X' is a halogen (typically bromine, chlorine, or iodine). wikipedia.org The key to their reactivity lies in the nature of the carbon-magnesium bond. Due to the difference in electronegativity between carbon and magnesium, this bond is highly polarized, with the carbon atom carrying a partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). numberanalytics.com This polarization makes the carbon atom strongly nucleophilic, meaning it is readily attracted to and can attack positively charged or electron-deficient centers in other molecules. wikipedia.orgpressbooks.pub

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgfiveable.me The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating with the magnesium atom. wikipedia.org It is imperative that the reaction is carried out under anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to their decomposition. sciencenotes.orgfiveable.me

Role of Grignard Reagents in Carbon-Carbon Bond Formation

The primary and most significant application of Grignard reagents is in the formation of new carbon-carbon bonds. numberanalytics.comwikipedia.org Their nucleophilic carbon atom readily attacks electrophilic carbon centers in a variety of functional groups. masterorganicchemistry.com For instance, Grignard reagents react with the electrophilic carbon of a carbonyl group in aldehydes and ketones to form new carbon-carbon single bonds, leading to the formation of alcohols after an acidic workup step. pressbooks.pubbyjus.com This reaction is a fundamental transformation in organic synthesis, allowing for the construction of more complex carbon skeletons. alevelchemistry.co.uk

Beyond aldehydes and ketones, Grignard reagents can also react with other electrophiles such as esters, epoxides, and carbon dioxide to create a diverse range of products including tertiary alcohols and carboxylic acids. masterorganicchemistry.combyjus.com This versatility makes them an indispensable tool for building the carbon framework of complex molecules. numberanalytics.com

Overview of 3-Pentylmagnesium Bromide as a Representative Alkyl Grignard Reagent

This compound is a specific example of an alkyl Grignard reagent. indiamart.com With the chemical formula C5H11BrMg, it consists of a 3-pentyl group attached to a magnesium bromide moiety. sigmaaldrich.comchemicalbook.com Like other Grignard reagents, it is a strong nucleophile and is typically used in organic synthesis to introduce a 3-pentyl group into a molecule. guidechem.com It is commonly supplied as a solution in diethyl ether. sigmaaldrich.comottokemi.com The properties and reactions of this compound are characteristic of Grignard reagents, making it a useful representative for studying this important class of compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4852-26-0 sigmaaldrich.com |

| Molecular Formula | C5H11BrMg sigmaaldrich.com |

| Molecular Weight | 175.35 g/mol sigmaaldrich.com |

| Appearance | Colorless to yellow liquid guidechem.com |

| Density | 0.953 g/mL at 25 °C sigmaaldrich.com |

| Common Solvent | Diethyl ether sigmaaldrich.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| InChI | 1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q;;+1/p-1 sigmaaldrich.com |

| InChI Key | PLWIGERSUIOLRS-UHFFFAOYSA-M sigmaaldrich.com |

| SMILES | CCC(CC)[Mg]Br sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;pentane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMTMRKGTVEPG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]CC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306979 | |

| Record name | Bromo(1-ethylpropyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4852-26-0 | |

| Record name | Bromo(1-ethylpropyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bromo(pentan-3-yl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3 Pentylmagnesium Bromide

Conventional Routes for 3-Pentylmagnesium Bromide Formation

The traditional synthesis of this compound primarily involves the direct reaction of an alkyl halide with magnesium metal in an appropriate solvent. This method remains a cornerstone of organometallic chemistry.

Direct Oxidative Addition of 3-Bromopentane (B47287) to Magnesium Metal

The most common method for preparing this compound is through the direct oxidative addition of 3-bromopentane to magnesium metal. chegg.com This reaction involves the insertion of magnesium into the carbon-bromine bond of 3-bromopentane. The process is typically carried out in an anhydrous ether solvent to yield the Grignard reagent, this compound. chegg.com The general reaction is represented as:

R-Br + Mg → R-MgBr mnstate.edu

In this case, 3-bromopentane reacts with magnesium to form this compound. chegg.com The carbon-magnesium bond formed is highly polar, rendering the pentyl group a potent nucleophile. chemie-brunschwig.ch

Solvent Effects in Grignard Reagent Formation (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is critical in the formation of Grignard reagents as it influences the stability and reactivity of the organomagnesium compound. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed due to their ability to solvate the magnesium center. numberanalytics.com

Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions, diethyl ether effectively stabilizes the Grignard reagent by forming a complex with the magnesium atom. quora.comnumberanalytics.com However, its low boiling point (34.6 °C) can limit the reaction rate. numberanalytics.comstackexchange.com

Tetrahydrofuran (THF): THF is another widely used solvent with a higher boiling point (66 °C) than diethyl ether, which can lead to faster reaction rates. numberanalytics.comstackexchange.com The oxygen in THF is sterically more accessible compared to diethyl ether, allowing for better stabilization of the magnesium complex. stackexchange.comquora.com This enhanced stabilization can make the Grignard reagent more soluble and potentially more reactive. stackexchange.comquora.com The choice between diethyl ether and THF often depends on the reactivity of the alkyl halide and the desired reaction conditions. numberanalytics.comstackexchange.com For less reactive halides, the higher boiling point of THF can be advantageous. stackexchange.com

Table 1: Comparison of Common Solvents for Grignard Reagent Formation

| Solvent | Boiling Point (°C) | Key Characteristics |

|---|---|---|

| Diethyl Ether | 34.6 | Traditional solvent, good for many reactions. numberanalytics.comnumberanalytics.com |

| Tetrahydrofuran (THF) | 66 | Higher boiling point, often preferred for stability and solvating properties. numberanalytics.comstackexchange.com |

| Dibutyl Ether | 142 | Used for higher-temperature reactions. numberanalytics.com |

Advanced Synthetic Strategies for this compound

To overcome some of the limitations of the conventional methods, several advanced strategies have been developed for the synthesis of Grignard reagents, including this compound.

Halogen-Magnesium Exchange Reactions for Pentylmagnesium Systems

Halogen-magnesium exchange reactions provide an alternative route to Grignard reagents, particularly for preparing functionalized organomagnesium compounds that may not be accessible through direct oxidative addition. sigmaaldrich.comrsc.org This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an isopropyl or butylmagnesium halide. nih.gov The equilibrium of the exchange is driven by the formation of a more stable organomagnesium species.

For pentylmagnesium systems, an alkyl iodide or bromide can be treated with a reagent like isopropylmagnesium chloride to generate the desired pentylmagnesium halide. nih.gov This technique is especially valuable when the direct reaction with magnesium is sluggish or leads to side products. The use of ate complexes, such as tributylmagnesate (nBu₃MgLi), can facilitate iodine-magnesium exchange at very low temperatures. nih.gov

Surface Activation Techniques for Magnesium in Grignard Synthesis

A common challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide on the surface of the magnesium metal, which can inhibit the reaction. mnstate.edu Several techniques are employed to activate the magnesium surface and initiate the reaction.

Mechanical Activation: Methods like dry stirring of magnesium turnings in an inert atmosphere or physically crushing the magnesium pieces can expose a fresh, unoxidized metal surface, facilitating the reaction. mnstate.eduacs.orgresearchgate.net

Chemical Activation:

Iodine: A small crystal of iodine is often added to the reaction mixture. The iodine reacts with the magnesium surface, cleaning it and promoting the initiation of the Grignard formation. mnstate.eduresearchgate.net

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene (B1197577) and magnesium bromide, which helps to etch the magnesium surface and expose fresh metal. researchgate.net

Diisobutylaluminum Hydride (DIBAH): Utilizing DIBAH can activate the magnesium surface, allowing for the initiation of the Grignard reaction at lower temperatures, which enhances safety, especially on a larger scale. acs.orgacs.org

The rate of reaction after initiation is often proportional to the available metal surface area. taylorfrancis.com

Influence of Additives on this compound Formation (e.g., Lithium Chloride Promotion)

Additives can significantly influence the formation and reactivity of Grignard reagents. Lithium chloride (LiCl) has been shown to be a particularly effective additive in promoting halogen-magnesium exchange reactions. rsc.org The formation of a Grignard reagent in the presence of LiCl, often written as RMgCl·LiCl, results in a more soluble and reactive species. rsc.org This increased reactivity is beneficial for the preparation of highly functionalized Grignard reagents from organic bromides at low temperatures, minimizing side reactions. googleapis.com The use of i-PrMgCl·LiCl has been demonstrated to be effective for the bromine-magnesium exchange in various substrates. rsc.org This approach could be applied to the synthesis of this compound from 3-bromopentane, especially if the direct reaction proves difficult or if the starting material contains sensitive functional groups.

Optimization of Reaction Conditions for this compound Yield and Selectivity

The production of this compound involves the reaction of 3-bromopentane with magnesium metal. Key to maximizing the yield of the desired Grignard reagent is the careful control of reaction parameters to suppress the formation of unwanted byproducts.

Strategies to Mitigate Wurtz Coupling and Other Side Reactions

A significant side reaction in Grignard synthesis is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer. In the case of this compound synthesis, this results in the formation of 3,4-diethylhexane. Elevated temperatures are a primary contributor to the increased rate of Wurtz coupling. Therefore, maintaining a controlled temperature is crucial.

Another common side reaction is the formation of an alkane through the protonation of the Grignard reagent by any protic source, such as water or alcohols. ukdiss.com To prevent this, the reaction must be carried out under strictly anhydrous conditions, typically using dried glassware and anhydrous solvents like diethyl ether or tetrahydrofuran (THF). ukdiss.com

Enolization of a ketone substrate by the Grignard reagent is another possible side reaction, which can be minimized by using catalysts like cerium (III) halides. ukdiss.com Additionally, reduction of a carbonyl substrate via the transfer of a β-hydrogen from the Grignard reagent can occur. ukdiss.com

Strategies to improve the selectivity and yield of Grignard reactions include:

Controlled Addition: Slow, controlled addition of the alkyl halide to the magnesium turnings can help to maintain a low concentration of the halide, thus reducing the likelihood of Wurtz coupling.

Initiators: The use of initiators like iodine or a small amount of a pre-formed Grignard reagent can help to activate the magnesium surface and ensure a smooth start to the reaction. bg.ac.rs

Solvent Choice: The choice of solvent can influence the reactivity and stability of the Grignard reagent. Diethyl ether and THF are common choices due to their ability to solvate and stabilize the Grignard reagent. ukdiss.com

Table 1: Factors Influencing Side Reactions in Grignard Synthesis

| Factor | Side Reaction | Mitigation Strategy |

|---|---|---|

| Elevated Temperature | Wurtz Coupling | Controlled reaction temperature |

| Protic Solvents | Alkane Formation | Use of anhydrous solvents and glassware ukdiss.com |

| Substrate Type | Enolization | Use of catalysts (e.g., cerium (III) halides) ukdiss.com |

| --- | Reduction | --- |

| Reagent Concentration | Wurtz Coupling | Slow addition of alkyl halide |

Continuous Flow Synthesis Approaches for Enhanced Grignard Reagent Production

Continuous flow chemistry has emerged as a powerful technique to enhance the synthesis of Grignard reagents, offering improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.net This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. nih.gov

In a continuous flow setup, the reagents are pumped through a heated reactor, often a packed-bed column containing magnesium. This approach minimizes the accumulation of the highly reactive Grignard reagent, thereby reducing the risk of exothermic events and side reactions. researchgate.netnih.gov The high surface-to-volume ratio in microreactors facilitates efficient heat transfer, which is crucial for controlling the temperature and minimizing the formation of Wurtz coupling products. nih.gov

Research has demonstrated that the continuous production of Grignard reagents can significantly improve selectivity and reduce Wurtz coupling. researchgate.net For example, a study comparing semi-batch and continuous lab-scale synthesis of various Grignard reagents, including pentylmagnesium bromide, showed that the continuous process led to higher selectivity. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Pentylmagnesium Bromide

| Synthesis Method | Key Advantages | Impact on Yield and Selectivity |

|---|---|---|

| Batch Synthesis | Simplicity of setup | Prone to side reactions like Wurtz coupling, potentially lower selectivity. researchgate.net |

| Continuous Flow Synthesis | Enhanced safety, precise control of reaction conditions, improved heat transfer, scalability. researchgate.netnih.gov | Higher selectivity, reduced Wurtz coupling, leading to improved yield of the desired Grignard reagent. researchgate.netnih.gov |

The integration of Grignard reagent synthesis with subsequent reactions in a continuous flow system further enhances the efficiency of multi-step processes. nih.gov This "telescoped" approach avoids the isolation of the intermediate Grignard reagent, saving time and resources. nih.gov

Mechanistic Investigations of 3 Pentylmagnesium Bromide Reactivity

Detailed Reaction Mechanisms of 3-Pentylmagnesium Bromide Additions

The reactivity of this compound, a quintessential Grignard reagent, is defined by the nucleophilic character of the carbon atom bonded to magnesium. This section details the mechanisms of its addition reactions.

Nucleophilic Addition to Electrophilic Centers

The carbon-magnesium bond in this compound is highly polarized, conferring a partial negative charge (δ-) on the carbon atom, making it a potent nucleophile. tamu.edu This inherent nucleophilicity drives its characteristic reaction: the addition to electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.combyjus.com

The mechanism of addition to a carbonyl group is widely proposed to proceed through a six-membered ring transition state. byjus.comwikipedia.org In this concerted process, the magnesium atom coordinates to the carbonyl oxygen, acting as a Lewis acid to increase the electrophilicity of the carbonyl carbon. Simultaneously, the nucleophilic pentyl group attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. wikipedia.org This process results in a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. byjus.com For example, the reaction with an aldehyde produces a secondary alcohol, while a ketone yields a tertiary alcohol. chemie-brunschwig.ch

Schlenk Equilibrium and its Implications for this compound Reactivity

Solutions of this compound are more complex than the simple formula C₅H₁₁MgBr suggests. They exist as a dynamic equilibrium of several species, known as the Schlenk equilibrium. wikipedia.orgtcichemicals.comlibretexts.org This equilibrium involves the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org

Schlenk Equilibrium: 2 RMgX ⇌ MgX₂ + R₂Mg

The position of this equilibrium is significantly influenced by factors such as the solvent, concentration, temperature, and the nature of the alkyl and halide groups. wikipedia.org In ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, further complicating the mixture with species like RMgX(L)₂, where L is a solvent molecule. wikipedia.orglibretexts.org The reactivity of the Grignard solution is a composite of the reactivities of all species present. quora.com The dialkylmagnesium (dipentylmagnesium) is generally a more reactive nucleophile than the parent pentylmagnesium bromide. The presence of magnesium bromide, a Lewis acid, can also influence the course of the reaction by coordinating to substrates. This complex speciation means that the halide identity and the choice of solvent can subtly alter the reactivity and selectivity of the Grignard reagent. quora.comnih.gov The equilibrium can be intentionally shifted; for instance, adding dioxane precipitates magnesium bromide as MgBr₂(dioxane)₂, driving the equilibrium to the right and leaving the dialkylmagnesium compound in solution. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Aspects of this compound Reactions

Mass-Transfer Limited Reaction Rates in Grignard Formation

The activation energy for such transport-limited reactions is typically low, consistent with a diffusion-controlled process. psu.edu Consequently, the rate of formation of this compound is highly dependent on physical factors that influence mass transfer.

Factors Influencing Grignard Formation Rate

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Stirring Rate | Increases | Enhances the transport of the alkyl halide to the magnesium surface. psu.edu |

| Mg Surface Area | Increases | Provides more sites for the reaction to occur. byjus.com |

| Solvent Viscosity | Decreases | Higher viscosity impedes the diffusion of reactants to the surface. psu.edu |

| Temperature | Increases | Increases diffusion rates and may help overcome a small activation barrier. researchgate.net |

Influence of Halide Identity on Grignard Reactivity

The identity of the halogen atom in both the starting alkyl halide and the resulting Grignard reagent (RMgX) has a notable impact on reactivity. In the formation step, the reactivity of alkyl halides follows the order of bond strength C-X, which is I > Br > Cl. libretexts.org

Once formed, the nature of the halide in the Grignard reagent continues to exert influence, a phenomenon known as the "halide effect." nih.gov This effect can alter the reagent's aggregation state, the position of the Schlenk equilibrium, and the Lewis acidity of the magnesium center, thereby impacting reaction rates, yields, and stereoselectivity. quora.comnih.gov For example, studies on the addition of methylmagnesium halides (MeMgX) to β-hydroxy ketones demonstrated that changing the halide from chloride or bromide to iodide significantly increased the diastereoselectivity of the reaction. nih.gov This was attributed to the halide's ability to tune the electronic properties of the intermediate magnesium chelate. nih.gov While this compound is the focus, these findings illustrate a general principle applicable to its reactions.

Reactivity Order of Alkyl Halides in Grignard Formation

| Halide | Reactivity |

|---|---|

| I | Highest |

| Br | Intermediate |

| Cl | Lowest |

| F | Generally not used |

This table reflects the general trend in the formation of Grignard reagents. libretexts.org

Reaction Intermediates and Transition State Analysis Involving this compound

Understanding the transient species formed during a reaction is key to elucidating its mechanism. For Grignard additions to carbonyls, the reaction is believed to pass through a cyclic, six-membered transition state as previously described. wikipedia.org Computational studies using methods like density functional theory (DFT) have been employed to model these transition states, often suggesting the formation of a tetra-coordinated magnesium complex as a key feature. publish.csiro.aupublish.csiro.au

Specific research involving this compound has provided insights into reaction intermediates. In a study on zirconocene-mediated carbonylative coupling, this compound was reacted with zirconocene (B1252598) dichloride (Cp₂ZrCl₂) under a carbon monoxide atmosphere. nih.gov This was proposed to form a branched acyl zirconocene intermediate. Notably, this intermediate did not isomerize to a linear form, which would typically occur through β-hydride elimination. The study hypothesized that the carbon monoxide ligand remained coordinated to the zirconium center, blocking the open coordination site required for the isomerization process to occur. nih.gov

Furthermore, this compound has been used in titanium-catalyzed hydrodebromination reactions. psu.edu The mechanism of these reactions involves the formation of organotitanium intermediates, where the pentyl group is transferred from magnesium to titanium, which then acts as the key reactive species in the catalytic cycle. psu.edu

Applications of 3 Pentylmagnesium Bromide in Advanced Organic Synthesis

Carbonyl Additions and Derivatives

The highly polarized carbon-magnesium bond in 3-pentylmagnesium bromide dictates its reactivity towards electrophilic carbonyl carbons. askfilo.com This characteristic makes it a valuable reagent for the synthesis of a diverse range of functional groups.

The addition of Grignard reagents to aldehydes and ketones is a fundamental method for synthesizing alcohols. youtube.comlibretexts.org The reaction of this compound with aldehydes yields secondary alcohols, while its reaction with ketones produces tertiary alcohols. libretexts.org The general mechanism involves the nucleophilic attack of the 3-pentyl group on the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation in an acidic workup yields the final alcohol product. askfilo.comyoutube.com

For instance, the reaction of pentylmagnesium bromide with an aldehyde like (R)-4-methyloctadecanal has been used in the synthesis of complex molecules. sci-hub.se This reaction proceeds via a nucleophilic addition mechanism to generate a secondary alcohol. sci-hub.se

General Reaction Schemes:

With an Aldehyde: R-CHO + CH3CH2CH(MgBr)CH2CH3 → R-CH(OH)-CH(CH2CH3)2

With a Ketone: R-CO-R' + CH3CH2CH(MgBr)CH2CH3 → R-C(OH)(R')-CH(CH2CH3)2

The versatility of this reaction allows for the creation of a wide array of secondary and tertiary alcohols with a 3-pentyl substituent.

This compound can also be employed to synthesize carboxylic acids and ketones through reactions with other carbonyl-containing compounds. The reaction with carbon dioxide (CO2), after an acidic workup, provides a route to carboxylic acids. google.comthermofisher.com In this process, the Grignard reagent adds to the carbon of CO2, forming a magnesium carboxylate salt, which is then protonated.

The reaction with nitriles (R-C≡N) offers a pathway to ketones. acs.orgyoutube.com The 3-pentyl group adds to the nitrile carbon, forming an imine anion intermediate. youtube.com Subsequent hydrolysis of this intermediate yields a ketone. acs.orgyoutube.com This method is particularly useful as the intermediate is stable until the acid workup, preventing further reaction with the Grignard reagent. youtube.com

Reaction Data:

| Reactant | Reagent | Product Type | Reference |

| Carbon Dioxide (CO2) | This compound | Carboxylic Acid | google.comthermofisher.com |

| Nitrile (R-C≡N) | This compound | Ketone | acs.orgyoutube.com |

When this compound reacts with esters (R-COOR'), it typically leads to the formation of tertiary alcohols. libretexts.org The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two identical 3-pentyl groups are attached to the carbinol carbon. libretexts.org

Reactions with lactones, which are cyclic esters, result in ring-opening and can be used for carbon chain elongation. For example, the reaction of pentylmagnesium bromide with a lactone in the presence of a copper catalyst has been utilized in the synthesis of cyclopentanone (B42830) derivatives. bris.ac.uk Another study demonstrated the reduction of a lactone with subsequent intramolecular alkylation, leading to the formation of a substituted tetrahydropyran, showcasing the utility of pentylmagnesium bromide in complex synthetic sequences. vanderbilt.edu

Cross-Coupling Reactions

This compound is also a valuable coupling partner in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds between different types of organic fragments.

Pentylmagnesium bromide can participate in cross-coupling reactions with alkyl fluorides, catalyzed by either nickel or copper. ottokemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions are significant as alkyl fluorides are often challenging substrates for cross-coupling. The use of catalysts like nickel and copper facilitates the activation of the strong carbon-fluorine bond, allowing for the formation of a new carbon-carbon bond with the 3-pentyl group. This method provides a direct route to alkanes from alkyl fluorides. ottokemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Silver catalysts have been shown to be effective in promoting the cross-coupling of this compound with both alkyl and aryl bromides. kyoto-u.ac.jp A study demonstrated that the reaction of pentylmagnesium bromide with 1,10-dibromoundecane, an alkyl bromide, in the presence of a silver bromide/potassium fluoride (B91410) catalyst system resulted in the formation of the monoalkylated product in a 55% yield. kyoto-u.ac.jp This indicates that the silver catalyst can effectively facilitate the coupling of a secondary Grignard reagent with a primary alkyl bromide. kyoto-u.ac.jp

Furthermore, silver-catalyzed cross-coupling reactions between alkyl bromides and aryl Grignard reagents have been developed, suggesting the feasibility of coupling this compound with aryl bromides under similar conditions. kyoto-u.ac.jp

Cross-Coupling Reaction Yields with Silver Catalyst:

| Alkyl Bromide Substrate | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

| 1,10-Dibromoundecane | Pentylmagnesium bromide | AgBr/KF | Monoalkylated product | 55 | kyoto-u.ac.jp |

This table summarizes the reported yield for the silver-catalyzed cross-coupling of pentylmagnesium bromide with an alkyl bromide, highlighting the synthetic utility of this method.

Iron-Catalyzed Cross-Coupling with Alkynyl and Styrenyl Chlorides

The use of economical and environmentally benign iron catalysts has gained significant traction as an alternative to traditional palladium-based systems for cross-coupling reactions. nih.gov Research has demonstrated that iron(III) acetylacetonate, [Fe(acac)₃], effectively catalyzes the coupling of alkyl Grignard reagents with unsaturated electrophiles like alkynyl and styrenyl chlorides. researchgate.net This methodology provides a practical and rapid way to form Csp-Csp³ and Csp²-Csp³ bonds. nih.gov

In these transformations, this compound acts as the nucleophilic partner, delivering the secondary pentyl group to the unsaturated carbon atom. The reactions are typically fast, often proceeding to high yields at room temperature or 0 °C. researchgate.net For the coupling with alkynyl chlorides, the addition of an N-heterocyclic carbene (NHC) ligand, such as SIPr-HCl, can be beneficial, whereas the coupling with styrenyl chlorides often proceeds efficiently without the need for a supporting ligand. researchgate.nettue.nl The efficiency of this iron-catalyzed protocol has been demonstrated for a range of substrates, highlighting its broad applicability. researchgate.net

Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents with Unsaturated Chlorides This table presents representative examples from the literature; specific examples with this compound follow the general reactivity trends shown.

| Electrophile | Grignard Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Chloro-2-phenylacetylene | Cyclohexylmagnesium chloride | 1 mol% [Fe(acac)₃], 2 mol% SIPr-HCl | Cyclohexyl(phenylethynyl)methane | 95% | researchgate.net |

| (E)-(2-Chlorovinyl)benzene | n-Hexylmagnesium chloride | 1 mol% [Fe(acac)₃] | (E)-Oct-1-en-1-ylbenzene | 96% | researchgate.nettue.nl |

| (E)-(2-Chlorovinyl)benzene | Cyclohexylmagnesium chloride | 1 mol% [Fe(acac)₃] | (E)-(2-Cyclohexylvinyl)benzene | 95% | researchgate.nettue.nl |

Conjugate Additions

The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct 1,2-addition to the carbonyl group to form an allylic alcohol, or 1,4-addition (conjugate addition or Michael addition) to the β-carbon to yield a saturated ketone enolate. The regioselectivity of the addition of this compound is highly dependent on the reaction conditions, particularly the presence of catalytic additives like copper salts.

In the absence of a catalyst, Grignard reagents like this compound often favor the 1,2-addition pathway when reacting with α,β-unsaturated ketones (enones). However, the introduction of a copper catalyst dramatically shifts the selectivity towards the 1,4-conjugate addition product. This is a widely used strategy to form carbon-carbon bonds at the β-position of an enone.

For instance, in a synthetic study toward viburspiran, the reaction of pentylmagnesium bromide with a substituted cyclohexenone was investigated. bris.ac.uk The choice of the copper salt was found to be critical in directing the outcome. When copper(I) iodide (CuI) was used, only the product of 1,2-addition was observed. bris.ac.uk In contrast, employing copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr•SMe₂) successfully promoted the desired 1,4-conjugate addition, although the yield was modest. bris.ac.uk This highlights the fine balance between the two pathways and the crucial role of the catalyst in modulating the reactivity of the Grignard reagent.

While copper catalysts are predominantly employed to ensure 1,4-addition, certain conditions can still lead to the 1,2-addition product. As noted in the synthesis of a viburspiran intermediate, the use of pentylmagnesium bromide in the presence of copper(I) iodide (CuI) resulted exclusively in the formation of the 1,2-addition product, an allylic alcohol. bris.ac.uk This outcome suggests that the specific combination of the Grignard reagent, the substrate, and the nature of the copper salt (iodide vs. bromide complex) can dictate the regiochemical course of the reaction, steering it away from the more commonly expected conjugate addition pathway. bris.ac.uk

Complex Molecule Synthesis and Total Synthesis Endeavors

This compound is a valuable reagent for introducing a pentyl group into complex molecules, including natural products and their precursors. Its application is particularly notable in the stereocontrolled synthesis of alkaloids and other heterocyclic systems.

The ladybird alkaloid (+)-Hyperaspine, which features a 3-oxaquinolizidine ring system, has been a target of synthetic efforts. acs.org In a highly stereocontrolled, six-step synthesis of this natural product, this compound played a pivotal role. acs.org It was used to generate a dialkylcuprate reagent via its reaction with copper(I) iodide. This cuprate (B13416276) then underwent a conjugate addition to a bicyclic N-acyldihydropyridone intermediate. acs.org The reaction proceeded with excellent facial selectivity (>96% de), affording the desired piperidone product in a 92% yield, thereby successfully installing the pentyl side chain with the correct stereochemistry required for the final natural product. acs.org This application is also noted as a key use for pentylmagnesium bromide in other sources. sigmaaldrich.comchibek.com

Beyond its use in the synthesis of (+)-Hyperaspine, this compound is employed in the construction of other nitrogen-containing heterocycles.

Hydroxypiperidinones: This class of compounds can be prepared using pentylmagnesium bromide through an addition-cyclization-deprotection sequence involving aldimines. sigmaaldrich.comchibek.com The Grignard reagent adds to the aldimine, initiating a process that ultimately yields the functionalized piperidinone ring structure.

Angustureine: A concise synthesis of the alkaloid angustureine, a tetrahydroquinoline derivative, has been achieved using a photochemical C-H amination strategy. whiterose.ac.uk In the final step to construct the target molecule, pentylmagnesium bromide was added to an Ellman sulfinimine precursor. This key Grignard addition established the required stereocenter and introduced the pentyl side chain, affording the sulfinimide intermediate in 78% yield, which was then converted to angustureine. whiterose.ac.uk

Table 2: Application of this compound in the Synthesis of Natural Products and Heterocycles

| Target Molecule | Key Intermediate | Role of this compound | Yield | Reference |

|---|---|---|---|---|

| (+)-Hyperaspine | Bicyclic piperidone | Conjugate addition of derived cuprate to an N-acyldihydropyridone | 92% | acs.org |

| Angustureine | Sulfinimide | Addition to an Ellman sulfinimine precursor | 78% | whiterose.ac.uk |

| Hydroxypiperidinones | N/A | Addition-cyclization with aldimines | N/A | sigmaaldrich.comchibek.com |

Utilization in the Construction of Pharmaceutical Intermediates (e.g., Carboprost)

This compound, a Grignard reagent, has been explored as a nucleophile in the synthesis of prostaglandins, a class of physiologically active lipid compounds. One notable example is in the synthesis of Carboprost, a synthetic prostaglandin (B15479496) analogue of PGF₂α. wikipedia.org In some synthetic routes to Carboprost, a key step involves the construction of the lower side chain of the prostaglandin structure. google.comgoogle.com One approach to this has been the reaction of a shorter-chain ketone intermediate with pentylmagnesium bromide. google.comgoogle.com However, this particular route was found to produce a 50:50 mixture of lactone epimers, which complicated the synthesis and was ultimately not the preferred method. google.comgoogle.com

The Grignard reaction is a critical step in forming the 15-methyl group in Carboprost, which is crucial for the drug's activity as it prevents metabolic oxidation of the C-15 hydroxyl group. wikipedia.org While methylmagnesium bromide is more commonly cited for this specific methylation, the use of other Grignard reagents like pentylmagnesium bromide has been investigated for building different parts of the prostaglandin framework. wikipedia.orggoogle.comgoogle.com The challenge in these syntheses often lies in controlling the stereochemistry at the C-15 position. To address this, novel processes have been developed that employ chiral auxiliaries during the Grignard reaction to achieve selective alkylation and minimize the formation of undesired epimers. google.comwipo.int

Preparation of Undecavertol®

Undecavertol®, a fragrance ingredient valued for its green and violet-leaf-like scent, is synthesized using this compound. odowell.com The key step in its preparation is a Grignard reaction between this compound and 2-methyl-2-pentenal. The this compound itself is typically prepared beforehand by reacting 3-chloropentane (B1594929) with magnesium metal.

The resulting product, 4-methyl-3-decen-5-ol (B1237749) (Undecavertol®), is a colorless to pale yellow liquid. odowell.com It is used extensively in modern perfumery to impart juiciness to fruity notes and a watery effect to green floral compositions, finding application in scents for roses, lavender, and tea, among others. odowell.com The Undecavertol® used in fragrances is a mixture of four isomers due to the presence of an asymmetric carbon and a double bond.

Other Synthetic Transformations Involving this compound

Surface Alkylation of Inorganic Substrates (e.g., H-terminated Si (111))

This compound and other Grignard reagents are utilized in the surface modification of inorganic substrates, such as silicon wafers. A common method involves a two-step process of halogenation followed by alkylation. The hydrogen-terminated silicon (Si-H) surface is first chlorinated to create a reactive silicon-chloride (Si-Cl) surface. nih.gov This chlorinated surface is then treated with a Grignard reagent, like this compound, to form a covalent silicon-carbon (Si-C) bond. nih.gov

This alkylation process effectively passivates the silicon surface, making it more resistant to oxidation in air. nih.gov Studies have shown that surfaces functionalized with longer alkyl chains exhibit greater resistance to oxidation compared to those with shorter chains or simple hydrogen termination. The mechanism for this reaction is believed to involve the transfer of an electron from the Grignard reagent to the silicon, leading to the loss of the chloride ion and the subsequent formation of a bond between the silicon radical and the alkyl radical. nih.gov In areas where steric hindrance from neighboring alkyl groups is significant, the silicon sites may abstract a hydrogen atom, resulting in a partially H-terminated surface. nih.gov

Reductions and Hydrodebrominations of Organic Substrates (e.g., Dibromocyclopropanes)

This compound, in the presence of a titanium catalyst such as titanium(IV) isopropoxide, can act as a reducing agent for certain organic halides. researchgate.netpsu.edu This system has been shown to be effective in the hydrodebromination of gem-dibromocyclopropanes. researchgate.netpsu.edu The reaction converts the dibrominated compound into a mixture of the corresponding monobromocyclopropanes. psu.eduacs.org

The efficiency and selectivity of this reduction can be influenced by the amount of Grignard reagent and catalyst used. For instance, with this compound, using 1.30 molar equivalents of the Grignard reagent and 10 mol % of the titanium catalyst was found to be effective. researchgate.net In the absence of a sufficient amount of catalyst, the reaction can be non-selective. researchgate.net While Grignard reagents can effect hydrodebromination without a catalyst, the reaction is generally slower and less chemoselective, often leading to the formation of side products like allenes. psu.edu The catalytic cycle is thought to involve the formation of a low-valent titanium species that facilitates the reduction. psu.edu

Reactions with Epoxides

This compound, like other Grignard reagents, can react with epoxides in a ring-opening reaction to form alcohols. vedantu.comlibretexts.org This reaction proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on one of the carbon atoms of the epoxide ring. youtube.com This attack follows an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. libretexts.orgyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. vedantu.comlibretexts.org

The regioselectivity of the attack depends on the substitution pattern of the epoxide. In asymmetrically substituted epoxides under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom. youtube.com The stereochemistry of the reaction involves an inversion of configuration at the carbon atom that is attacked. youtube.com The reaction of Grignard reagents with the simplest epoxide, ethylene (B1197577) oxide, is a particularly useful method for producing a primary alcohol with a carbon chain that is two carbons longer than the original Grignard reagent. libretexts.org

Zirconocene-Mediated Carbonylative Coupling

This compound can be used in zirconocene-mediated carbonylative coupling reactions to synthesize ketones. nih.gov This process involves the transmetalation of the Grignard reagent with a zirconocene (B1252598) dichloride complex under a carbon monoxide (CO) atmosphere. nih.govnih.gov This generates an acyl zirconocene complex, which can be thought of as an acyl anion equivalent. nih.govnih.gov

These acyl zirconocene intermediates are valuable in synthetic chemistry as they can react with various electrophiles. nih.gov For example, in a subsequent step, a copper-catalyzed cross-coupling of the acyl zirconocene with an allylic halide can produce an allylic ketone. nih.gov A notable feature of this method is that the CO insertion into the carbon-zirconium bond is effectively irreversible under the reaction conditions, preventing decarbonylation or isomerization. nih.gov This protocol allows for the generation of acyl zirconium complexes from secondary and tertiary alkyl Grignard reagents, which are not accessible through traditional methods like hydrozirconation. nih.govnih.gov

Reactions with Acyl Hydrazides for Ketone Synthesis

The reaction of Grignard reagents with acyl donors is a cornerstone of ketone synthesis. While traditional methods often suffer from over-addition to form tertiary alcohols, the use of acyl hydrazides offers a promising alternative. The reaction between a Grignard reagent and an acyl hydrazide can be controlled to selectively produce the desired ketone.

Research into the reaction of n-pentylmagnesium bromide with various acyl hydrazides has demonstrated the feasibility of this transformation. rsc.orgrsc.org Although specific studies on this compound are not extensively documented, its reactivity is expected to be analogous. The general mechanism involves the initial deprotonation of the hydrazide by one equivalent of the Grignard reagent, followed by nucleophilic attack of a second equivalent on the carbonyl carbon. The resulting intermediate is stable under the reaction conditions and yields the ketone upon aqueous workup.

Key findings from studies on related systems indicate that the yield of the ketone is sensitive to the reaction conditions, including the stoichiometry of the Grignard reagent and the temperature. rsc.org For instance, using an excess of the Grignard reagent generally leads to higher conversions and yields of the ketone. rsc.org

Table 1: Hypothetical Reactions of this compound with Acyl Hydrazides

| Entry | Acyl Hydrazide | Product | Yield (%) |

| 1 | N'-Benzoyl-N,N-dimethylhydrazine | 1-Phenylhexan-3-one | 75 |

| 2 | N'-(4-Chlorobenzoyl)-N,N-dimethylhydrazine | 1-(4-Chlorophenyl)hexan-3-one | 72 |

| 3 | N'-(4-Methoxybenzoyl)-N,N-dimethylhydrazine | 1-(4-Methoxyphenyl)hexan-3-one | 78 |

Note: The data in this table is hypothetical and based on the reactivity of analogous Grignard reagents. Specific experimental data for this compound was not available in the cited literature.

Formation of Silahydrocarbons

Silahydrocarbons, or organosilanes, are compounds containing carbon-silicon bonds and are of significant interest in materials science and organic synthesis. gelest.com The reaction of Grignard reagents with silicon halides is a fundamental method for the formation of these bonds. gelest.com The synthesis of this compound itself has been described in the literature, providing a direct precursor for such reactions. google.com

The general procedure involves the reaction of this compound with a suitable silicon halide, such as tetrachlorosilane (B154696) or a trialkylchlorosilane. The number of alkyl groups transferred from the Grignard reagent to the silicon atom can be controlled by the stoichiometry of the reactants.

For example, the reaction of this compound with tetrachlorosilane could potentially lead to a mixture of products, including (3-pentyl)trichlorosilane, di(3-pentyl)dichlorosilane, tri(3-pentyl)chlorosilane, and tetra(3-pentyl)silane, depending on the reaction conditions. To achieve selective synthesis of a specific silahydrocarbon, careful control of the stoichiometry and reaction temperature is crucial.

Table 2: Hypothetical Reactions for the Formation of Silahydrocarbons using this compound

| Entry | Silicon Halide | Product |

| 1 | Tetrachlorosilane (excess) | (3-Pentyl)trichlorosilane |

| 2 | Tetrachlorosilane (1:2 ratio) | Di(3-pentyl)dichlorosilane |

| 3 | Trimethylchlorosilane | (3-Pentyl)trimethylsilane |

Note: The data in this table is hypothetical and based on the general reactivity of Grignard reagents with silicon halides. Specific experimental data for this compound was not available in the cited literature.

Stereochemical Control and Diastereoselectivity in 3 Pentylmagnesium Bromide Reactions

Principles of Stereoselective Grignard Additions

Grignard reagents, such as 3-pentylmagnesium bromide, are powerful nucleophiles that readily add to electrophilic carbonyl carbons in aldehydes and ketones, as well as to the carbon-nitrogen double bond in imines. When the substrate molecule already possesses a chiral center, the addition of a Grignard reagent can lead to the formation of a new stereocenter, resulting in a mixture of diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity.

Several models have been developed to predict and explain the stereochemical outcome of nucleophilic additions to carbonyl compounds. The most prominent among these are the Felkin-Anh and Cram's chelation-control models. The Felkin-Anh model generally applies to non-chelating systems and predicts the stereochemical outcome based on steric interactions in the transition state. Conversely, the chelation-control model is applicable when the substrate contains a Lewis basic group (like an alkoxy or hydroxyl group) that can coordinate with the magnesium atom of the Grignard reagent, forming a cyclic, chelated intermediate. nih.gov This chelation restricts the conformational flexibility of the substrate and often leads to a high degree of diastereoselectivity. nih.govresearchgate.net

The reactivity and stereoselectivity of Grignard reactions can be influenced by several factors, including the nature of the Grignard reagent, the substrate, the solvent, and the reaction temperature. For instance, bulkier Grignard reagents often exhibit higher stereoselectivity due to more pronounced steric interactions. mmu.ac.uk

Diastereoselective Reactions of this compound with Chiral Substrates (e.g., Chiral Aldimines)

The diastereoselective addition of Grignard reagents to chiral imines, particularly those derived from enantiopure sulfinamides, has emerged as a powerful method for the asymmetric synthesis of amines. beilstein-journals.orgacs.org For example, the reaction of this compound with a chiral N-tert-butanesulfinyl aldimine proceeds with high diastereoselectivity. The attack of the Grignard reagent occurs preferentially from one face of the imine, dictated by the stereochemistry of the sulfinyl group, leading to the formation of the corresponding sulfinamide with a high diastereomeric excess. beilstein-journals.org Subsequent removal of the sulfinyl group yields the enantioenriched amine.

A specific example involves the synthesis of the alkaloid (−)-angustureine, where the key step is the diastereoselective addition of pentylmagnesium bromide to a chiral aldimine. beilstein-journals.org This reaction proceeded with high diastereoselectivity when conducted in toluene, with the Grignard reagent attacking the Re face of the imine, which has an S configuration at the sulfur atom, via a chelated transition state. beilstein-journals.org

The conjugate addition of organocuprates, often prepared from Grignard reagents like pentylmagnesium bromide and a copper(I) salt, to chiral vinylogous amides also demonstrates high diastereoselectivity. In one instance, the addition of a cuprate (B13416276) derived from pentylmagnesium bromide to a chiral dihydropyridone derivative proceeded with excellent facial selectivity (>96% de), a result attributed to stereoelectronic factors. acs.orgiupac.org

The following table summarizes representative diastereoselective reactions involving pentylmagnesium bromide:

| Chiral Substrate | Reagent | Product Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Reference |

| Chiral N-tert-butanesulfinyl aldimine | Pentylmagnesium bromide | Sulfinamide | High d.r. | beilstein-journals.org |

| Chiral dihydropyridone derivative | Pentylmagnesium bromide / CuI | Piperidone | >96% de | acs.org |

| (3R,6S,8aS)-(-)-6-Methyl-3-phenylhexahydrooxazolo[3,2-a]-pyridin-5-one | Pentylmagnesium bromide | (1'R,3S,6S)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-3-methyl-6-pentylpiperidin-2-one | Not specified, 70% yield | semanticscholar.org |

Influence of Halide and Magnesium Coordination on Diastereoselectivity (e.g., Halide Effect)

The nature of the halide atom in a Grignard reagent (RMgX, where X = Cl, Br, I) can significantly impact the diastereoselectivity of its addition reactions, a phenomenon known as the "halide effect". researchgate.netnih.gov This effect is particularly pronounced in chelate-controlled reactions. Investigations into the addition of alkyl magnesium halides to β-hydroxy ketones have revealed that alkylmagnesium iodide reagents often lead to higher levels of selectivity for the formation of 1,3-syn diols compared to their bromide or chloride counterparts. researchgate.netnih.gov

Density functional theory (DFT) calculations and mechanistic studies suggest that the Lewis acidity of the chelated magnesium alkoxide can be modulated by the choice of halide. researchgate.netnih.gov A more Lewis acidic magnesium center, resulting from the presence of a more electronegative halide, can lead to a more tightly bound chelate and consequently, higher diastereoselectivity. However, the interplay of steric and electronic factors is complex. In some systems, less coordinating halides (like iodide) can lead to higher selectivity. researchgate.netnih.gov

The coordination of the magnesium atom is central to the stereochemical outcome. In the absence of a chelating group on the substrate, the Grignard reagent exists in solution as a complex mixture of monomeric, dimeric, and higher aggregated species, further complicated by the Schlenk equilibrium. The specific reactive species and its coordination to the carbonyl or imine substrate will influence the transition state geometry and thus the diastereoselectivity.

Origins of Stereoselectivity in Organomagnesium Additions

The origins of stereoselectivity in the addition of organomagnesium reagents to carbonyls and imines are multifaceted and are generally explained by the transition state models mentioned earlier (Felkin-Anh and chelation-control).

Chelation Control: In substrates with a nearby Lewis basic atom (e.g., α- or β-alkoxy, hydroxy, or amino groups), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the Lewis basic heteroatom. nih.gov This forms a rigid, cyclic transition state. The nucleophilic alkyl group (the 3-pentyl group in this case) is then delivered to the electrophilic carbon from the less sterically hindered face of this chelated complex, leading to a high degree of stereocontrol. nih.govacs.org The enhanced reaction rates observed in some chelation-controlled additions suggest that the chelated intermediate is more reactive than non-chelated species. nih.gov

Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating group, the stereoselectivity is governed by steric and electronic interactions in an open-chain transition state. According to the Felkin-Anh model, the largest substituent on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon at a specific trajectory (the Bürgi-Dunitz angle).

Computational Insights: Quantum chemical calculations have provided deeper insights into the mechanism of Grignard additions. researchgate.net These studies suggest that dimeric Grignard reagents may be more reactive than monomeric species in some cases. The transition state involves the coordination of the carbonyl oxygen to one magnesium atom while the alkyl group is transferred from an adjacent magnesium atom. researchgate.net The geometry of this transition state, which is influenced by the steric bulk of both the Grignard reagent and the substrate, ultimately determines the stereochemical outcome. researchgate.net

Catalytic Enhancements in 3 Pentylmagnesium Bromide Mediated Reactions

Transition Metal Catalysis for Cross-Coupling Reactions

Transition metals are paramount in facilitating carbon-carbon bond formation via cross-coupling reactions, where Grignard reagents act as potent nucleophiles. The choice of metal catalyst is crucial as it dictates the reaction's scope, efficiency, and selectivity.

Nickel, copper, silver, and iron complexes are extensively used to catalyze cross-coupling reactions involving Grignard reagents, including 3-pentylmagnesium bromide. Each metal offers distinct advantages and catalytic cycles.

Nickel and Copper Catalysis: Nickel and copper are workhorse catalysts for Kumada-type cross-coupling reactions. Pentylmagnesium bromide can participate in Ni- or Cu-catalyzed cross-coupling with substrates like alkyl fluorides to form new alkanes. Copper catalysts, such as lithium tetrachlorocuprate (Li₂CuCl₄), are particularly effective. For instance, the reaction between hexanoyl chloride and pentylmagnesium bromide, catalyzed by Li₂CuCl₄, yields 6-undecanone (B1294626) with high efficiency. Furthermore, heterogeneous, reusable cellulose-supported nanocopper catalysts have been shown to be effective in the allylic substitution of carbonates with Grignard reagents like pentylmagnesium bromide.

Silver Catalysis: Silver catalysis provides a valuable method for coupling alkyl halides with Grignard reagents. Research has demonstrated that silver catalysts can be employed in the reaction of alkyl bromides with pentylmagnesium bromide. A notable example is the silver-catalyzed alkylation of 1,10-dibromoundecane with pentylmagnesium bromide, which selectively yields the monoalkylated product. The proposed mechanism often involves the formation of alkyl radicals, facilitated by a zerovalent silver species generated in situ.

Iron Catalysis: Iron catalysts are an attractive alternative due to their low cost and toxicity. Tris(acetylacetonato)iron(III) (Fe(acac)₃) is a common catalyst for the coupling of acyl chlorides with Grignard reagents to produce ketones. Significantly, iron nanoparticles prepared by the reduction of FeCl₃ with this compound have demonstrated excellent activity in the catalytic dehalogenation of various alkyl and aryl halides. Iron salts, often in conjunction with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can also effectively catalyze the cross-coupling of alkyl halides with aryl Grignard reagents.

The following table summarizes selected catalytic applications involving pentylmagnesium bromide and related systems.

| Catalyst System | Grignard Reagent | Substrate | Product | Yield | Reference |

| Li₂CuCl₄ | Pentylmagnesium bromide | Hexanoyl chloride | 6-Undecanone | 80.6% | |

| AgBr/KF | Pentylmagnesium bromide | 1,10-Dibromoundecane | 1-Bromo-11-pentylundecane | 55% | |

| FeCl₃ / this compound | - | Alkyl/Aryl Halides | Dehalogenated Products | Good Selectivity | |

| Fe(acac)₃ | General Grignard Reagents | Acyl Chlorides | Ketones | General Method |

This table is interactive. Click on the headers to sort the data.

Zirconocene-mediated reactions have opened new avenues for carbonylative coupling. This method allows for the generation of acyl zirconocene (B1252598) complexes, which serve as valuable acyl anion equivalents in synthesis. Traditionally, these intermediates were prepared via hydrozirconation, a method that limited the scope to substrates derived from alkenes and alkynes.

Recent advancements have shown that transmetalation from Grignard reagents to zirconocene dichloride (Cp₂ZrCl₂) under a carbon monoxide atmosphere provides access to a much broader range of acyl zirconium reagents. This protocol is applicable to branched, benzylic, and aryl Grignard reagents, a category that includes this compound. These previously inaccessible acyl zirconocenes can then participate in subsequent coupling reactions, for example, with allylic bromides catalyzed by copper bromide, to form unsymmetrical ketones in high yields.

Organocatalysis and Other Non-Metallic Catalytic Systems with Grignard Reagents

While transition metals dominate the catalytic landscape, non-metallic systems, including organocatalysts, have emerged as powerful alternatives. These systems avoid the cost and potential toxicity associated with residual metals.

One innovative approach is the use of tetrabutylammonium (B224687) chloride (NBu₄Cl) as a catalyst in the nucleophilic addition of Grignard reagents to ketones. This system, often used with an additive like diglyme, enhances the efficiency of the addition reaction while suppressing side reactions like enolization and reduction. The catalyst is thought to shift the Schlenk equilibrium to favor more reactive dimeric Grignard species.

In another strategy, organocatalysis is used in a sequential manner. For example, a D-proline catalyzed nitrosoaldol condensation can be performed, followed by the direct addition of pentylmagnesium bromide to the resulting aminoxy aldehyde intermediate to produce syn-diols. Similarly, Grignard reagents themselves can act as catalysts for reactions like the hydroboration of esters and nitriles using pinacolborane as the reducing agent.

Ligand Design and its Impact on this compound Reactivity and Selectivity

Ligand design is a cornerstone of modern catalysis, profoundly influencing the reactivity and selectivity of metal-catalyzed reactions involving Grignard reagents. The ligand, by coordinating to the metal center, can modify its steric and electronic properties, thereby controlling the outcome of the reaction.

In iron-catalyzed cross-couplings, simple additives like TMEDA can act as ligands, enhancing catalytic activity and yield. For silver-catalyzed arylations, phosphine (B1218219) ligands such as triphenyl phosphite (B83602) (P(OPh)₃) have been found to be crucial for achieving good results.

The development of chiral ligands has been instrumental in achieving asymmetric synthesis. For copper-catalyzed additions to N-heterocyclic acceptors or N-sulfonyl ketimines, chiral diphosphine ligands enable the formation of products with high enantioselectivity. The choice of ligand can dramatically alter the stereochemical course of a reaction. For instance, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane have been designed to facilitate the asymmetric addition of both alkyl and aryl Grignard reagents to ketones, allowing for the modular construction of chiral tertiary alcohols with high enantiomeric excess. The halogen atom of the Grignard reagent itself can also influence enantioselectivity in ligand-mediated reactions, with "mixed-halogen" approaches sometimes providing superior results.

The table below highlights the role of specific ligands in various catalytic systems.

| Metal Catalyst | Ligand/Additive | Reaction Type | Impact | Reference |

| Iron | TMEDA | Cross-Coupling | Enhanced Reactivity/Yield | |

| Silver | P(OPh)₃ | Cross-Coupling (Arylation) | Enables Reaction | |

| Copper | Chiral Diphosphine (e.g., W-Phos) | Asymmetric Alkylation | High Enantioselectivity | |

| - | Chiral Biaryl Ligand (from DACH) | Asymmetric Addition | High Enantioselectivity |

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Studies of Pentylmagnesium Bromide Systems

Quantum Mechanical Investigations of Reaction Mechanisms Involving Pentylmagnesium Bromide

Quantum mechanical (QM) calculations have been instrumental in elucidating the mechanisms of Grignard reactions. researchgate.netnih.govnih.gov While specific QM studies focusing exclusively on 3-pentylmagnesium bromide are not extensively documented, the general principles derived from model systems like methylmagnesium chloride (CH₃MgCl) are broadly applicable. researchgate.net

These investigations explore the energetics of different reaction pathways, primarily the competition between nucleophilic addition and single-electron transfer (SET) mechanisms. researchgate.net For most reactions with carbonyl compounds, a nucleophilic pathway is favored. researchgate.net QM studies model the transition states of these reactions, revealing that multiple organomagnesium species coexisting in solution via the Schlenk equilibrium can be active reagents. researchgate.net The activation energies for these parallel reactions often fall within a narrow range. researchgate.net

A key finding is that the solvent plays a crucial role, not just as a medium but as an active participant in the reaction mechanism. researchgate.netrsc.org The dynamics of solvent molecules, typically tetrahydrofuran (B95107) (THF) or diethyl ether, are essential for accurately representing the energy profile of the reaction. researchgate.net For radical reactions, which involve the homolytic cleavage of the carbon-magnesium bond, QM calculations show that this pathway is generally less favorable unless the substrate has a low reduction potential, which can stabilize the radical intermediate. researchgate.net

Molecular Modeling of Grignard Reagent Structure and Reactivity

The structure of Grignard reagents in solution is far from simple, existing as a complex mixture of species governed by the Schlenk equilibrium. unive.itacs.org Molecular modeling, particularly using ab initio molecular dynamics, has been crucial in understanding this equilibrium for model Grignard reagents. unive.itacs.org

Schlenk Equilibrium: 2 RMgX ⇌ MgX₂ + MgR₂

For this compound, this equilibrium would involve the interconversion between the primary Grignard reagent, magnesium bromide, and di-3-pentylmagnesium. These species can exist as monomers or aggregate to form dimers and larger clusters. unive.it Computational models show that in solvents like THF, dinuclear species bridged by halogen atoms are common. acs.org The solvent molecules coordinate to the magnesium centers, influencing the stability and structure of these aggregates. rsc.orgacs.org

The reactivity of the Grignard reagent is directly tied to its structure in solution. unive.it Modeling has shown that both monomeric and dimeric forms can be reactive, and the specific active species may depend on the substrate and reaction conditions. researchgate.netacs.org The coordination of the solvent to the magnesium atom is a key factor; fluctuations in the solvent shell are linked to the interconversion of different Grignard species and the mechanistic pathways of their reactions. unive.it For instance, studies on CH₃MgCl in THF revealed that the interchange of methyl and chloride groups between magnesium centers in a dimer is associated with a change in the number of coordinating solvent molecules. acs.org

Computational Analysis of Halogen-Magnesium Exchange Thermodynamics and Kinetics

The halogen-magnesium exchange is a vital method for preparing functionalized Grignard reagents under mild conditions. researchgate.netprinceton.educlockss.org Computational studies have provided a detailed understanding of the thermodynamic and kinetic factors that control this reaction. acs.org

The exchange reaction, such as between an alkyl or aryl bromide and a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), is generally assumed to be thermodynamically driven. acs.org Computational models validate this, showing a clear thermodynamic preference for the exchange to occur. acs.org The order of reactivity for halogens is I > Br > Cl, which aligns with thermodynamic calculations. acs.org

The addition of salts like lithium chloride (LiCl) can significantly accelerate the exchange reaction, a phenomenon often referred to as a "turbo" effect. researchgate.netclockss.org Computational modeling suggests that the LiCl does not just act as a simple catalyst but is integral to the active reagent, forming species like i-PrMgCl·LiCl. researchgate.net This complex exhibits higher reactivity and allows the exchange to proceed efficiently even at low temperatures. clockss.org

Kinetic descriptions are also important for fully capturing the selectivity between different halogens. acs.org While thermodynamics might favor a particular exchange, the kinetic barriers of the reaction pathways ultimately determine the outcome, especially in cases of competing reactions. acs.org

Table 1: Calculated Thermodynamic Preference for Halogen Exchange This table illustrates the general thermodynamic favorability of halogen-magnesium exchange as determined by computational models.

| Halogen (X) in R-X | Relative Thermodynamic Favorability of Exchange |

| Iodine (I) | Most Favorable |

| Bromine (Br) | Favorable |

| Chlorine (Cl) | Least Favorable |

| This data is based on general findings from computational studies on halogen-magnesium exchange reactions. acs.org |

Prediction of Stereochemical Outcomes in this compound Additions

Predicting the stereochemistry of reactions is a significant application of computational chemistry. nih.gov For additions involving a prochiral Grignard reagent like this compound or its addition to a chiral substrate, computational modeling can predict which stereoisomer will be preferentially formed.

This is achieved by modeling the transition states of the possible reaction pathways leading to different stereoisomers. beilstein-journals.org The relative energies of these transition states determine the stereochemical outcome. The pathway with the lower energy transition state will be the major pathway, leading to the predominant product.

For example, in the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, the stereochemical outcome can be rationalized by a six-membered cyclic transition state model. beilstein-journals.org The model predicts that the addition occurs on the less sterically hindered face of the imine, and the specific diastereomer formed depends on the stereochemistry of both the imine and the incoming nucleophile. beilstein-journals.org Similarly, in proline-catalyzed aldol (B89426) reactions, quantum mechanical predictions of stereoselectivities have shown excellent agreement with experimental results. nih.gov

While specific computational predictions for this compound additions are not widely published, the established methodologies can be applied. beilstein-journals.orgbris.ac.uk Such studies would involve calculating the energies of competing diastereomeric transition states to predict the diastereomeric ratio of the products, providing valuable insight for synthetic planning. ucl.ac.uk

Future Research Directions and Emerging Trends

Development of Novel Synthetic Applications for 3-Pentylmagnesium Bromide

While traditionally used for additions to carbonyls and other electrophiles, the future of this compound lies in expanding its synthetic repertoire. Research is geared towards uncovering new transformations and applications, moving beyond its classic role.

One area of exploration is its participation in reactions with less conventional substrates. For instance, a patented process has demonstrated the reaction of secondary alkyl Grignard reagents, including this compound, with olefins like ethylene (B1197577). google.com In a typical procedure, this compound in an ether solvent is reacted with ethylene under pressure and heat. This process results in the formation of a new, longer-chain Grignard reagent, effectively adding the ethylene unit across the carbon-magnesium bond. google.com Such reactions open avenues for synthesizing more complex hydrocarbon frameworks from simple precursors.

Future research will likely focus on expanding the scope of these insertion reactions and exploring other novel cross-coupling partnerships. The development of new catalytic systems could enable reactions that are currently inefficient, such as couplings with a wider range of organic halides or pseudohalides, further enhancing the synthetic utility of this compound.

Exploration of Sustainable and Green Chemistry Approaches in Grignard Reactions

The traditional execution of Grignard reactions, often requiring large volumes of volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), is a significant environmental concern. beyondbenign.org A major trend in modern chemistry is the development of greener alternatives that minimize waste and improve safety.

Alternative Solvents: Research has systematically evaluated alternative solvents for Grignard reactions, with promising results for 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgrsc.org Derived from renewable resources like corn cobs and bagasse, 2-MeTHF offers significant advantages. rsc.orgresearchgate.net It is less prone to peroxide formation and is immiscible with water, which simplifies aqueous work-ups and allows for easier solvent recovery and recycling. rsc.orgrsc.org For certain classes of Grignard reactions, such as those involving benzyl (B1604629) halides, 2-MeTHF has been shown to be superior to THF by suppressing the formation of undesired Wurtz coupling by-products. rsc.org Cyclopentyl methyl ether (CPME) is another green solvent alternative that is more stable and forms an azeotrope with water, facilitating its drying. rsc.orgrsc.org

| Solvent | Source | Key Green Attributes | Performance Note |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (biomass) | Water-immiscible, less prone to peroxides, improved reaction selectivity. rsc.orgrsc.org | Often provides equal or superior performance to THF and Et₂O. rsc.org |

| Cyclopentyl methyl ether (CPME) | Petroleum-based | High boiling point, stable, forms azeotrope with water for easy drying. rsc.orgrsc.org | Performance can be substrate-dependent and sometimes inferior to 2-MeTHF. rsc.org |

| Diethoxymethane (DEM) | N/A | Higher boiling point than diethyl ether. | Evaluated as a potential alternative, but performance varies. rsc.org |

| Toluene | Petroleum-based | Can be used in some cases, but is a less polar, non-coordinating solvent. | Often requires co-solvents or activators for efficient Grignard formation. rsc.org |

Mechanochemical Methods: A revolutionary approach involves minimizing solvent use altogether through mechanochemistry. sciencedaily.com Researchers have successfully prepared Grignard reagents by ball-milling magnesium metal with an organohalide in the presence of only a catalytic amount of organic solvent. sciencedaily.com This method generates a paste-like reagent, reduces hazardous waste, and can even enable the formation of Grignards from precursors that are insoluble in conventional solvents. sciencedaily.com This technique's applicability to the synthesis of this compound presents a significant opportunity for greener production at an industrial scale.

Advanced Mechanistic Elucidation Using Cutting-Edge Spectroscopic and Computational Techniques

Despite being over a century old, the precise mechanism of the Grignard reaction is still a subject of active investigation. The reactivity of this compound is complicated by the Schlenk equilibrium, where the reagent can exist as the monomer (RMgX), the dimer, or in equilibrium with its disproportionated forms, MgX₂ and R₂Mg. psu.edu The exact nature of the reacting species heavily influences the reaction outcome.

Computational Studies: Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for unraveling these complexities. acs.org Theoretical calculations can model the various species in the Schlenk equilibrium, analyze the transition states of different reaction pathways (e.g., polar vs. single-electron transfer, SET), and explain the role of solvent molecules in coordinating to the magnesium center. acs.orgresearchgate.net For secondary Grignard reagents like this compound, the competition between nucleophilic addition and a radical-based SET mechanism is particularly relevant. acs.org Computational studies can help predict how the choice of substrate (e.g., aldehyde vs. ketone) influences which pathway is favored. acs.org